molecular formula C19H21ClN2O2 B251525 N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide

N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide

货号 B251525
分子量: 344.8 g/mol
InChI 键: IBYBVIJOENWXAF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to have promising therapeutic potential for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

作用机制

N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide inhibits BTK by binding to the ATP-binding site of the kinase domain, preventing its activation and downstream signaling. This leads to the inhibition of BCR signaling, which is essential for B-cell survival and proliferation. N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide also inhibits the activation of other signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are involved in the regulation of cell growth, survival, and inflammation.
Biochemical and Physiological Effects
N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, as well as to inhibit the proliferation and migration of B-cells. N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide also reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune diseases and inflammatory disorders. In preclinical studies, N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide has shown a favorable safety profile, with no significant toxicity observed.

实验室实验的优点和局限性

N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide is a highly specific and potent inhibitor of BTK, with a favorable pharmacokinetic profile and good oral bioavailability. N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide has been shown to be effective in preclinical models of B-cell malignancies and autoimmune diseases, making it a promising candidate for further clinical development. However, the limitations of N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide include its potential for off-target effects and the development of resistance in some patients.

未来方向

The future directions for N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide research include the evaluation of its efficacy and safety in clinical trials for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. The combination of N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, may enhance its therapeutic potential. The identification of biomarkers that predict response to N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide treatment may also improve patient selection and treatment outcomes. Finally, the development of more potent and selective BTK inhibitors may further improve the treatment of B-cell malignancies and other diseases.

合成方法

N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide can be synthesized using a multi-step process starting from 3-chloro-4-bromophenol. The key step involves the formation of a morpholine ring by reaction with morpholine, followed by the introduction of the dimethylbenzamide group through a coupling reaction with 3,5-dimethylbenzoic acid. The final product is obtained after purification by chromatography.

科学研究应用

N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide has been extensively studied in preclinical models and has shown promising results in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide has also been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus (SLE), as well as in the prevention of transplant rejection.

属性

分子式

C19H21ClN2O2

分子量

344.8 g/mol

IUPAC 名称

N-(3-chloro-4-morpholin-4-ylphenyl)-3,5-dimethylbenzamide

InChI

InChI=1S/C19H21ClN2O2/c1-13-9-14(2)11-15(10-13)19(23)21-16-3-4-18(17(20)12-16)22-5-7-24-8-6-22/h3-4,9-12H,5-8H2,1-2H3,(H,21,23)

InChI 键

IBYBVIJOENWXAF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)C

规范 SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。